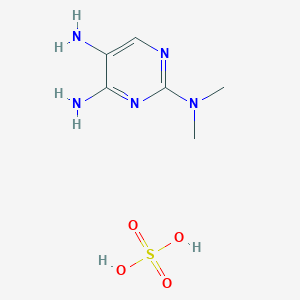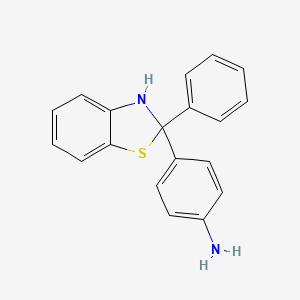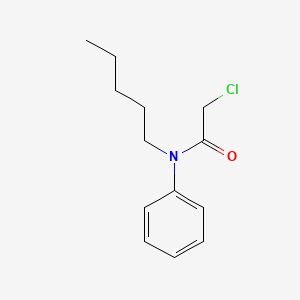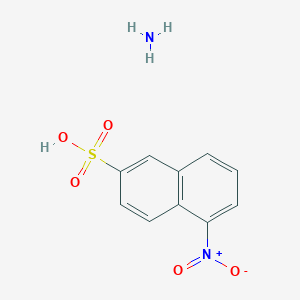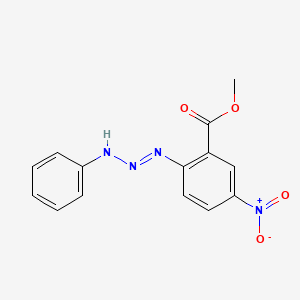
(1-Ethoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxypropyl)benzene is an organic compound with the molecular formula C11H16O. It consists of a benzene ring substituted with a 1-ethoxypropyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxypropyl)benzene typically involves the alkylation of benzene with 1-ethoxypropane. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under controlled conditions. The general reaction scheme is as follows:
Benzene+1-EthoxypropaneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces nitro, sulfonic, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(1-Ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Ethoxypropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. The ethoxypropyl group can influence the reactivity and orientation of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylbenzene: Similar structure but with an ethyl group instead of an ethoxypropyl group.
Propylbenzene: Contains a propyl group instead of an ethoxypropyl group.
Butylbenzene: Contains a butyl group instead of an ethoxypropyl group.
Uniqueness
(1-Ethoxypropyl)benzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs
Propiedades
Número CAS |
62163-19-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
WTXZCYKFEJKRAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
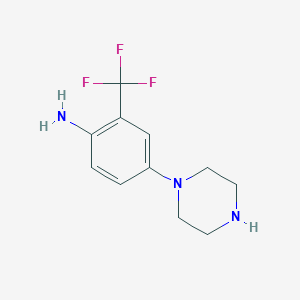
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)

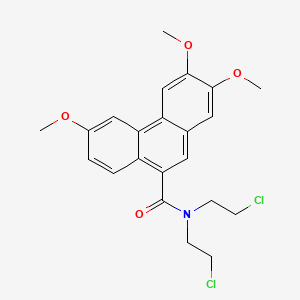


![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
